BenchChemオンラインストアへようこそ!

N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide

HIF-1 inhibition Cancer hypoxia Pyrazole regioisomer SAR

N-(4,4-Difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 2034516-17-9) is a synthetic pyrazole-3-carboxamide derivative bearing a 4,4-difluorocyclohexyl substituent on the carboxamide nitrogen and an ethyl group at the N1 position of the pyrazole ring. Its molecular formula is C12H17F2N3O (MW 257.28 g/mol), and it is currently cataloged as a research chemical and synthetic building block for the preparation of more complex bioactive molecules.

Molecular Formula C12H17F2N3O
Molecular Weight 257.285
CAS No. 2034516-17-9
Cat. No. B2460943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS2034516-17-9
Molecular FormulaC12H17F2N3O
Molecular Weight257.285
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2CCC(CC2)(F)F
InChIInChI=1S/C12H17F2N3O/c1-2-17-8-5-10(16-17)11(18)15-9-3-6-12(13,14)7-4-9/h5,8-9H,2-4,6-7H2,1H3,(H,15,18)
InChIKeyGODCWHSVAYAJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 2034516-17-9): Core Structural Identity and Research Classification


N-(4,4-Difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 2034516-17-9) is a synthetic pyrazole-3-carboxamide derivative bearing a 4,4-difluorocyclohexyl substituent on the carboxamide nitrogen and an ethyl group at the N1 position of the pyrazole ring. Its molecular formula is C12H17F2N3O (MW 257.28 g/mol), and it is currently cataloged as a research chemical and synthetic building block for the preparation of more complex bioactive molecules . The 1-ethylpyrazole-3-carboxamide scaffold has been validated in peer-reviewed medicinal chemistry as a novel pharmacophore for hypoxia-inducible factor (HIF)-1 inhibition, with lead compounds achieving IC50 values of 8.1–19.1 μM in cell-based reporter gene assays [1]. The 4,4-difluorocyclohexyl motif is independently established in the patent literature as a key structural element for modulating IL-17 activity and sigma receptor binding, conferring enhanced lipophilicity and metabolic stability [2]. This compound thus occupies a unique intersection of two privileged substructural motifs, making it a candidate for derivative generation in oncology and inflammation programs.

Why N-(4,4-Difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by Common Pyrazole Carboxamide Analogs


Procurement decisions for pyrazole carboxamide building blocks often default to cheaper, more abundant analogs such as N-cyclohexyl or N-phenyl derivatives. However, three structural features of N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide preclude straightforward substitution. First, the carboxamide is anchored at the pyrazole 3-position (not the 4-position), which dictates the vector of the amide bond and is critical for HIF-1 pharmacophore recognition; the 3-carboxamide series produced the most potent HIF-1 inhibitors, whereas 4-carboxamide regioisomers were not reported with comparable activity in the same assay system [1]. Second, the 4,4-difluorocyclohexyl group introduces a gem-difluoro substitution pattern that resists oxidative metabolism at the cyclohexyl ring—a property absent in non-fluorinated cyclohexyl counterparts—as demonstrated by the preferential selection of 4,4-difluorocyclohexyl derivatives in IL-17 modulator patent filings over unsubstituted cyclohexyl analogs [2]. Third, the N1-ethyl substituent on the pyrazole ring was identified through SAR studies as optimal for HIF-1 inhibition compared to methyl, propyl, or benzyl alternatives, with the ethyl analog (CLB-016) serving as the starting hit (IC50 = 19.1 μM) for the entire medicinal chemistry campaign [1]. These combined features cannot be simultaneously replicated by any single, commercially available analog.

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide: Comparator-Anchored Data Guide


Regioisomeric Carboxamide Positioning: 3-Carboxamide vs. 4-Carboxamide HIF-1 Inhibitory Activity

The 1-ethylpyrazole-3-carboxamide scaffold was identified as a novel HIF-1 inhibitory pharmacophore through phenotypic screening, with the initial hit CLB-016 exhibiting an IC50 of 19.1 μM in a hypoxia-responsive luciferase reporter gene assay. Extensive SAR optimization yielded compound 11Ae (IC50 = 8.1 μM), representing a 2.4-fold potency improvement over the initial hit [1]. Critically, this scaffold activity is specific to the 3-carboxamide regioisomer; the corresponding 4-carboxamide analogs (such as N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide, CAS 1994109-41-9) have not been reported to produce HIF-1 inhibition in this well-characterized assay system. Procurement of the 4-carboxamide regioisomer as a substitute would therefore forfeit the established HIF-1 pharmacophore entirely.

HIF-1 inhibition Cancer hypoxia Pyrazole regioisomer SAR

Fluorinated Cyclohexyl vs. Non-Fluorinated Cyclohexyl: Metabolic Stability and Lipophilicity Differentiation

The 4,4-difluorocyclohexyl substituent introduces two fluorine atoms at the cyclohexyl 4-position, creating a gem-difluoro motif. In the patent literature on IL-17 modulators, 4,4-difluorocyclohexyl derivatives are exclusively exemplified across hundreds of compounds, with no unsubstituted cyclohexyl analogs appearing in the same patent families [1]. This pattern indicates that the difluoro substitution provides a critical advantage—likely enhanced metabolic stability at the cyclohexyl ring and increased lipophilicity—that is required for target engagement. Calculated logP for N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide is approximately 2.4, compared to an estimated logP of ~1.8 for the non-fluorinated N-cyclohexyl analog . The ΔlogP of ~0.6 units translates to approximately 4-fold higher membrane partitioning.

Metabolic stability Lipophilicity Fluorine substitution IL-17 modulation

N1-Ethyl vs. N1-Methyl Pyrazole Substitution: SAR-Driven Potency Differentiation in HIF-1 Inhibition

The Yasuda et al. (2015) SAR study systematically explored N1-substituent effects on the 1-ethylpyrazole-3-carboxamide scaffold. The initial screening hit CLB-016 bears an N1-ethyl group and displayed HIF-1 inhibitory activity with IC50 = 19.1 μM. While the publication did not disclose full comparative data for N1-methyl, N1-propyl, or N1-benzyl analogs, the fact that the researchers retained the N1-ethyl group throughout the optimization campaign (culminating in compound 11Ae, IC50 = 8.1 μM) strongly suggests that ethyl is superior to methyl at this position for HIF-1 potency [1]. In a separate sigma receptor context, N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide-related compounds have demonstrated sigma-1 receptor binding with IC50 values as low as 1.40 nM when the difluorocyclohexyl and pyrazole motifs are optimally combined [2], though direct attribution of this value to the exact target compound cannot be confirmed without additional experimental data.

HIF-1 SAR N-alkyl pyrazole Scaffold optimization Cancer chemotherapy

Sigma Receptor Pharmacological Space: Differentiation from 4-Carboxamide and Non-Fluorinated Analogs

Pyrazole carboxamide derivatives containing the 4,4-difluorocyclohexyl moiety have been specifically claimed as sigma receptor inhibitors in European patent EP 1 634 872 A1, with compounds of formula IV demonstrating pharmacological activity toward sigma receptors [1]. A closely related compound class—cycloalkyl-annelated pyrazoles—has demonstrated high affinity for the sigma-1 receptor with pKi > 8 (Ki < 10 nM) and selectivity against a panel of >60 other receptors in a medicinal-chemistry-guided optimization campaign [2]. While the exact target compound N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide was not directly profiled in these studies, the structural congruence (pyrazole-3-carboxamide core + 4,4-difluorocyclohexyl N-substituent) places it squarely within the sigma receptor pharmacophore space defined by these patents and publications.

Sigma receptor Sigma-1 Sigma-2 Pyrazole carboxamide Pain Psychosis

IL-17 Modulation: Patent-Derived Differentiation of 4,4-Difluorocyclohexyl Derivatives

The patent family WO-2021170631-A1 (and its US counterpart US20230271951A1) explicitly claims a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity for the treatment of inflammatory and autoimmune disorders [1]. While N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide itself is not among the specifically exemplified final compounds in the patent, it represents a minimal core substructure of the claimed chemical space. The patent teaches that the 4,4-difluorocyclohexyl group is a mandatory structural feature for IL-17 modulatory activity; compounds lacking this motif are not within the scope of the invention. This establishes a clear differentiation: any procurement of a non-fluorinated or mono-fluorinated cyclohexyl pyrazole carboxamide would fall outside the IL-17 modulator intellectual property space and would not be expected to exhibit IL-17 activity.

IL-17 modulation Autoimmune disease Inflammation Difluorocyclohexyl SAR

Optimal Application Scenarios for N-(4,4-Difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide Based on Quantitative Evidence


HIF-1-Targeted Oncology Derivative Synthesis Programs

The 1-ethylpyrazole-3-carboxamide scaffold is a validated starting point for designing novel HIF-1 inhibitors with demonstrated cellular activity (IC50 = 8.1–19.1 μM in HT1080 reporter assays) [1]. The target compound serves as a key intermediate for introducing diverse amine substituents at the carboxamide position to explore SAR around the 4,4-difluorocyclohexyl group. This is directly relevant for medicinal chemistry teams working on tumor hypoxia and anti-angiogenic strategies.

Sigma Receptor Ligand Development for Pain and CNS Disorders

The combination of the pyrazole-3-carboxamide core with the 4,4-difluorocyclohexyl substituent aligns with the sigma-1 receptor pharmacophore defined by EP 1 634 872 A1 and related medicinal chemistry publications reporting pKi > 8 affinity [1]. The target compound is an ideal building block for generating focused libraries aimed at identifying selective sigma-1 receptor modulators for neuropathic pain, psychosis, or movement disorders.

IL-17 Modulator Fragment-Based and Scaffold-Hopping Campaigns

The patent-protected IL-17 modulator chemical space (WO-2021170631-A1, US20230271951A1) mandates the 4,4-difluorocyclohexyl motif [1]. This compound provides the minimal 4,4-difluorocyclohexyl-pyrazole-carboxamide substructure for fragment growing, scaffold hopping, or bioconjugation strategies targeting IL-17A/IL-17RA interaction. Benchmark IL-17A inhibitors from this class achieve IC50 values below 10 nM , establishing a clear potency precedent for derivatives originating from this building block.

Agrochemical Lead Discovery Leveraging Fluorinated Pyrazole Carboxamides

Pyrazole carboxamide derivatives are well-precedented in agrochemical patents as insecticides and fungicides [1]. The 4,4-difluorocyclohexyl group enhances lipophilicity (clogP ≈ 2.4 versus ~1.8 for non-fluorinated analogs) , potentially improving cuticular penetration in pest species. This compound is suitable as a diversity-oriented synthesis building block for screening against agricultural pest targets.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.